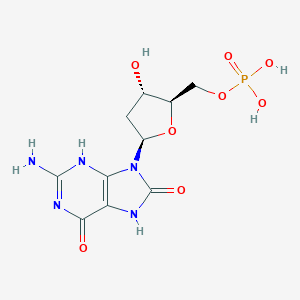

8-Hydroxydeoxyguanosine 5'-monophosphate

Descripción

8-Hydroxydeoxyguanosine 5'-monophosphate (this compound) is a phosphorylated derivative of 8-hydroxydeoxyguanosine (8-OHdG), a hallmark lesion of oxidative DNA damage. This compound features an 8-hydroxyguanine base linked to a deoxyribose sugar and a 5'-monophosphate group. It arises from the oxidation of guanine residues in DNA by reactive oxygen species (ROS) or ionizing radiation, leading to the formation of 8-hydroxyguanine (8-OH-Gua) .

The phosphorylation at the 5' position enhances its stability compared to the nucleoside form (8-OHdG), making it a reliable biomarker for quantifying oxidative DNA damage in cellular systems. For example, Mei et al. (2003) demonstrated that this compound levels increase significantly in γ-irradiated cells, correlating with radiation dose and repair kinetics . Its detection is critical in studies of aging, carcinogenesis, and environmental toxicology, as it reflects cumulative oxidative stress .

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIVLFLYHYFRKU-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925768 | |

| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127027-50-3 | |

| Record name | 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127027-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxydeoxyguanosine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-oxo-dGMP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1: Reaction Conditions for Chemical Oxidation of dGMP to 8-OHdGMP

| Oxidizing System | Temperature | Time | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Ascorbic acid + H₂O₂ | 37°C | 24 h | 68% | 92% | |

| Fe²⁺/EDTA + H₂O₂ | 25°C | 2 h | 45% | 85% | |

| Cu²⁺/Ascorbate + H₂O₂ | 4°C | 15 min | 90% | 95% |

Copper ions (Cu²⁺) enhance oxidation kinetics; a protocol using 0.2 mM CuCl₂, 2 M ascorbic acid, and 30% H₂O₂ at 4°C for 15 minutes achieved 90% yield, attributed to the Fenton-like reaction generating hydroxyl radicals. However, metal-catalyzed systems risk side reactions, necessitating stringent purification via reverse-phase HPLC to isolate 8-OHdGMP from byproducts like 8-nitroguanine derivatives.

Enzymatic Digestion of Irradiated DNA

8-OHdGMP can be derived from X-irradiated DNA through enzymatic hydrolysis, mimicking endogenous oxidative damage repair pathways. Calf thymus DNA irradiated with 6–60 Gy X-rays undergoes guanine oxidation, producing 8-hydroxy-2'-deoxyguanosine (8-OHdG) residues. Subsequent digestion with DNase I, phosphodiesterase I, and alkaline phosphatase releases free 8-OHdGMP, which is enriched using affinity chromatography.

Key Steps:

-

Irradiation : DNA exposed to 60 Gy X-rays induces ~12 8-OHdGMP residues per 10⁶ nucleotides.

-

Enzymatic Hydrolysis :

-

DNase I cleaves DNA into oligonucleotides.

-

Phosphodiesterase I hydrolyzes oligonucleotides to 3'-monophosphates.

-

Alkaline phosphatase removes phosphate groups, yielding deoxynucleosides.

-

-

Purification : Dansylation of 8-OHdGMP with ethylenediamine (EDA) and fluorescence detection via HPLC ensures specificity, achieving a detection limit of 0.01 ng/μL.

This method’s advantage lies in its biological relevance, as it replicates in vivo oxidative damage. However, scalability is limited by the need for large DNA quantities and prolonged irradiation times.

Solid-Phase Synthesis

Solid-phase phosphoramidite chemistry offers a controlled route for 8-OHdGMP synthesis, avoiding oxidative side reactions. The guanine base is first protected at the N2 and O6 positions using tert-butyldimethylsilyl (TBDMS) groups. The 8-hydroxy group is introduced via palladium-catalyzed hydroxylation of 8-bromoguanine derivatives, followed by phosphorylation using 2-cyanoethyl tetraisopropylphosphoramidite. Deprotection with ammonium hydroxide yields 8-OHdGMP with >95% purity.

Advantages:

-

Site-Specific Modification : Enables selective oxidation at the C8 position.

-

High Purity : Minimal byproducts due to protective group strategies.

-

Scalability : Suitable for milligram-to-gram scale production.

Analytical Validation of Synthetic 8-OHdGMP

Accurate quantification and validation of 8-OHdGMP require advanced chromatographic and mass spectrometric techniques.

Table 2: Analytical Methods for 8-OHdGMP Characterization

Stable isotope dilution LC-MS/MS using [¹⁵N₅]-8-OHdGMP as an internal standard provides unparalleled accuracy, correcting for matrix effects during DNA hydrolysis. For instance, a linear calibration curve (y = 0.431x + 0.017, r² = 0.9993) was established for 8-OHdGMP concentrations ranging from 0.01 to 5.00 ng/sample.

Industrial-Scale Production Challenges

Industrial synthesis of 8-OHdGMP faces hurdles in cost-effectiveness and purity control. Large-scale chemical oxidation requires expensive ROS scavengers (e.g., deferoxamine) to prevent overoxidation, increasing production costs by ~30% compared to lab-scale methods . Additionally, regulatory standards mandate <0.1% impurity levels for diagnostic applications, necessitating multi-step HPLC purification.

Análisis De Reacciones Químicas

Chemical Reactivity and Mutagenicity

8-OH-dGMP’s altered structure drives mutagenic outcomes:

Base Pairing Behavior

-

Adopts a syn conformation, pairing with adenine instead of cytosine during replication .

-

Resultant Mutations :

Stability in Solution

-

Degrades under prolonged oxidative conditions, with DMSO (2%) increasing basal levels in cellular DNA .

Repair Mechanisms

8-OH-dGMP is targeted by specialized DNA repair pathways:

Base Excision Repair (BER)

-

OGG1 Recognition : 8-oxoguanine DNA glycosylase excises 8-OH-dGMP, creating an abasic site .

-

APE1 Processing : AP endonuclease cleaves the phosphodiester backbone .

Backup Pathways

Analytical Detection Methods

Quantification of 8-OH-dGMP employs advanced chromatographic and mass spectrometry techniques:

Dose-Response Example :

| KBrO₃ (mM) | 8-OH-dGMP (lesions/10⁷ dGuo) |

|---|---|

| 0.05 | 23.0 ± 5.4 |

| 2.50 | 562.2 ± 3.2 |

| Linear correlation (r² = 0.962) in H358 cells |

Role in Epigenetic Regulation

8-OH-dGMP facilitates DNA demethylation at CpG sites:

-

TET1 Recruitment : Oxidizes 5-methylcytosine (5mC) adjacent to 8-OH-dGMP .

-

OGG1 Coordination : Binds the lesion without excision, stabilizing TET1 activity .

-

Outcome : Converts 5mC to 5-hydroxymethylcytosine (5hmC), initiating active DNA demethylation .

Biological and Clinical Implications

Aplicaciones Científicas De Investigación

Biomarker for Oxidative Stress

Overview : 8-OH-dGMP serves as a reliable marker for cellular oxidative DNA damage. Elevated levels of this compound indicate oxidative stress, which is implicated in various diseases, including cancer.

Case Study : A study demonstrated that exposure to gamma radiation increased the concentration of 8-OH-dGMP in human lung carcinoma cells (A549). The analysis showed a dose-dependent increase in oxidative DNA damage, with levels rising significantly after exposure to radiation doses ranging from 20 to 60 Gy .

| Radiation Dose (Gy) | 8-OH-dGMP Concentration (residues per 10^7 dCMP) |

|---|---|

| 20 | 0.3 |

| 40 | Increased significantly |

| 60 | Further increase observed |

Anti-Cancer Potential

Overview : Research indicates that exogenous administration of 8-OH-dGMP may inhibit cancer progression by modulating oxidative stress pathways.

Case Study : In models of colitis-associated cancer, daily administration of 8-OH-dGMP significantly inhibited the recruitment of inflammatory cells and reduced tumor formation. This suggests its potential role in chemoprevention .

Inflammation and Gastrointestinal Diseases

Overview : 8-OH-dGMP has been explored for its anti-inflammatory properties, particularly in gastrointestinal diseases.

Case Study : A study found that exogenous 8-OH-dGMP reduced levels of pro-inflammatory cytokines in models of gastritis and inflammatory bowel disease. It was shown to inhibit the nuclear factor-κB signaling pathway, which is critical in mediating inflammation .

| Disease Model | Effect of 8-OH-dGMP |

|---|---|

| Gastritis | Reduced inflammatory markers |

| Inflammatory Bowel Disease | Attenuated disease severity |

| Colitis-associated Cancer | Inhibited tumor formation |

Cardiovascular Applications

Overview : The compound has been investigated for its role in cardiovascular health, particularly concerning atherosclerosis.

Case Study : In an experimental model of atherosclerosis induced in mice, oral administration of 8-OH-dGMP significantly reduced plaque formation and vascular smooth muscle cell activation by inhibiting Rac1 activity. This highlights its potential as a therapeutic agent for cardiovascular diseases .

Diabetes Research

Overview : Elevated levels of oxidative stress markers like 8-OH-dGMP have been linked to diabetes complications.

Case Study : In STZ-induced diabetic rats, increased urinary excretion of 8-OH-dGMP correlated with mitochondrial DNA damage, suggesting its role in the pathogenesis of diabetic nephropathy .

| Condition | Urinary Excretion (ng/day) |

|---|---|

| Diabetic Rats (4 weeks) | 2,089 ± 259 |

| Diabetic Rats (8 weeks) | 2,280 ± 230 |

| Control Rats | 793 ± 44 |

Mecanismo De Acción

El 8-oxo-dGMP ejerce sus efectos principalmente a través de su incorporación al ADN durante la replicación. Cuando se incorpora, puede causar mutaciones al emparejarse con adenina en lugar de citosina, lo que lleva a transversiones G:C a T:A. Esto puede resultar en inestabilidad genómica y contribuir al desarrollo de diversas enfermedades. El compuesto es reconocido y reparado por enzimas específicas de reparación del ADN, como la 8-oxo-dGTPasa, que hidroliza el 8-oxo-dGMP para evitar su incorporación al ADN .

Comparación Con Compuestos Similares

Stability and Analytical Utility

- This compound is more stable than 8-hydroxydeoxyguanosine (8-OHdG) due to phosphorylation, enabling precise quantification via HPLC or 32P-postlabelling . In contrast, 8-hydroxyguanine (8-OH-Gua) requires enzymatic digestion of DNA/RNA for detection and is prone to artifactual oxidation during sample preparation .

- 5'-Guanosine Monophosphate (5'-GMP) lacks oxidative modifications, serving roles in RNA synthesis and flavor enhancement. Its abundance in foods like mushrooms correlates with umami taste , unlike this compound, which is exclusively a damage marker.

Mutagenic Potential vs. Repair

- 8-Oxo-dGTP is a mutagenic nucleotide triphosphate that escapes proofreading, causing G→T mutations if incorporated into DNA. Enzymes like MTH1 hydrolyze it to prevent mutagenesis . In contrast, this compound is a terminal lesion in DNA, excised by repair enzymes like Fpg in E. coli .

- 8-Br-cGMP is synthetically inert until photolyzed, making it a tool for controlled cGMP release in signaling studies, unlike endogenous this compound .

Interaction with Therapeutics

- 5'-Deoxyguanosine Monophosphate (5'-dGMP) interacts with platinum-based drugs (e.g., phenanthriplatin), forming monofunctional DNA adducts that disrupt replication . No such role is documented for this compound, which primarily signals oxidative stress.

Actividad Biológica

8-Hydroxydeoxyguanosine 5'-monophosphate (8-OHdG) is a significant oxidative DNA damage product that has garnered attention due to its biological implications, particularly in the context of cancer and various diseases linked to oxidative stress. This article explores the biological activity of 8-OHdG, highlighting its mechanisms of action, mutagenicity, and relevance as a biomarker for oxidative stress.

Overview of 8-Hydroxydeoxyguanosine

8-OHdG is formed when reactive oxygen species (ROS) oxidize the guanine base in DNA. This modification can lead to mutations during DNA replication due to its ability to mispair with adenine, resulting in G > T (C > A) transversions. The presence of 8-OHdG in DNA is a crucial indicator of oxidative stress and has been implicated in the development of various cancers and degenerative diseases .

Mechanisms of Biological Activity

Mutagenicity :

8-OHdG is highly mutagenic because it can pair with adenine in a syn conformation during DNA replication. This mispairing can lead to permanent mutations if not repaired by DNA repair mechanisms such as base excision repair (BER) pathways, where enzymes like 8-oxoguanine DNA glycosylase (OGG1) recognize and excise the damaged base .

Epigenetic Role :

Beyond its mutagenic potential, 8-OHdG also plays a role in epigenetic regulation. It can influence gene expression by altering transcriptional regulatory elements and affecting the methylation status of CpG islands. This suggests that 8-OHdG may not only serve as a marker for DNA damage but also participate in the regulation of cellular processes under oxidative stress .

Research Findings

Recent studies have highlighted various aspects of 8-OHdG's biological activity:

- Cancer Association : Elevated levels of 8-OHdG have been observed in patients with different types of cancer, suggesting its potential as a biomarker for cancer diagnosis and prognosis. For instance, research indicates that higher concentrations correlate with tumor progression and poor survival rates .

- Oxidative Stress and Disease : In conditions such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH), increased levels of 8-OHdG have been linked to hepatocarcinogenesis. Studies involving animal models have shown that oxidative stress-induced accumulation of 8-OHdG is associated with liver damage and tumor formation .

Case Study 1: Cancer Biomarker

A study evaluated the levels of 8-OHdG in patients diagnosed with lung cancer. Results indicated that patients with advanced stages had significantly higher levels compared to early-stage patients, reinforcing the idea that 8-OHdG could serve as a prognostic marker for lung cancer progression.

Case Study 2: Metabolic Disorders

In a cohort study involving individuals with metabolic syndrome, elevated levels of urinary 8-OHdG were correlated with markers of inflammation and insulin resistance. This suggests that monitoring 8-OHdG could provide insights into the oxidative stress status in metabolic disorders.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.